Mitomycin D - 79026-43-0

Mitomycin D

Catalog Number: EVT-1550330
CAS Number: 79026-43-0
Molecular Formula: C15H18N4O5
Molecular Weight: 334.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mitomycin D is produced by the fermentation of Streptomyces caespitosus. This actinobacterium is a well-known source of various bioactive compounds, including other mitomycins like mitomycin C. The extraction and purification of mitomycin D from microbial cultures involve complex processes including solvent extraction and chromatographic techniques.

Classification

Mitomycin D is classified as an alkylating agent due to its ability to form covalent bonds with DNA. It is part of the broader category of antineoplastic agents used in chemotherapy. The compound's mechanism involves the formation of cross-links between DNA strands, which inhibits DNA replication and transcription.

Synthesis Analysis

Methods

The synthesis of mitomycin D can be approached through various methods, including total synthesis and biosynthetic pathways. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce environmental impact.

  1. Total Synthesis: Traditional methods involve multi-step organic synthesis that constructs the complex structure of mitomycin D from simpler organic compounds. This approach often requires extensive purification steps.
  2. Biosynthesis: Utilizing genetically modified strains of Streptomyces or other microorganisms has been explored to enhance the natural production of mitomycin D. This method can potentially yield higher quantities with fewer by-products.

Technical Details

Recent studies have highlighted a one-pot synthesis process that utilizes laccase/lipase as co-catalysts, achieving high yields (up to 98%) for related mitomycin analogs. This method emphasizes environmental sustainability while maintaining efficiency in compound production .

Molecular Structure Analysis

Structure

Mitomycin D has a complex molecular structure featuring a quinone moiety and several functional groups that contribute to its biological activity. The specific arrangement of these groups allows for effective interaction with DNA.

Data

The molecular formula for mitomycin D is C_15H_18N_4O_5, with a molecular weight of approximately 334.33 g/mol. The compound features multiple stereocenters, which are critical for its biological function.

Chemical Reactions Analysis

Reactions

Mitomycin D undergoes several key chemical reactions that are central to its mechanism of action:

  1. Reduction: Under physiological conditions, mitomycin D is reduced to form a more reactive species that can effectively alkylate DNA.
  2. DNA Cross-Linking: The activated form of mitomycin D binds covalently to DNA, primarily at the N2 position of guanine residues, leading to cross-linking that obstructs DNA replication and transcription .

Technical Details

The reaction mechanism involves the formation of a stable covalent bond between the drug and DNA, resulting in a significant alteration in DNA structure and function. Studies have shown that this binding occurs preferentially under acidic conditions, enhancing the reactivity of mitomycin D .

Mechanism of Action

Process

Mitomycin D exerts its antitumor effects primarily through its ability to cross-link DNA strands. This action leads to:

  • Inhibition of DNA Replication: Cross-linking prevents the separation of DNA strands necessary for replication.
  • Induction of Apoptosis: The resulting DNA damage triggers cellular pathways leading to programmed cell death.

Data

Research indicates that mitomycin D forms stable adducts with guanine residues in DNA, which can be characterized using high-performance liquid chromatography and mass spectrometry techniques .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mitomycin D typically appears as a pale yellow powder.
  • Solubility: It is soluble in water and organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Mitomycin D is sensitive to light and moisture; therefore, it should be stored in dark containers under dry conditions.
  • pH Sensitivity: Its reactivity increases under acidic conditions, which can affect its pharmacological activity.

Relevant analyses have shown that the compound's stability can significantly influence its therapeutic efficacy .

Applications

Scientific Uses

Mitomycin D is primarily used in cancer therapy due to its potent cytotoxic effects against various tumor types. Its applications include:

  • Chemotherapy Regimens: It is often included in combination therapies for treating solid tumors.
  • Research Tool: Mitomycin D serves as a valuable tool in molecular biology research for studying DNA repair mechanisms due to its ability to induce specific types of DNA damage.
Introduction

Historical Discovery and Taxonomic Classification of Mitomycin D

Mitomycin D (MMD) was co-discovered alongside mitomycins A, B, and C during the 1950s through systematic screening of Streptomyces caespitosus fermentation broths. Japanese microbiologists at the Kyōwa Hakkō Kogyō Co. (now Kyowa Hakko Bio Co., Ltd.) isolated these compounds from soil-derived actinomycetes, marking the first identification of natural products containing the aziridine-pyrroloindole scaffold [1] [6] [9]. Taxonomic classification confirmed Streptomyces caespitosus (ATCC 15811) as the unique biosynthetic source, differentiating it from Streptomyces lavendulae, which produces the mitomycin C analog porfiromycin [9]. The fermentation and isolation process involved:

  • Strain selection: Soil samples yielded S. caespitosus, identified by its characteristic blue-gray aerial mycelia and spiral spore chains.
  • Fermentation optimization: Submerged cultures in glucose-soybean meal media at 27°C for 7–10 days maximized metabolite yield.
  • Chromatographic separation: Mitomycins A–D were resolved using silica-based partition chromatography, with MMD exhibiting distinct solubility in polar organic solvents like methanol and acetone [4] [6].

Table 1: Discovery and Taxonomic Context of Mitomycin D

CharacteristicMitomycin DKey References
Producing organismStreptomyces caespitosus (ATCC 15811) [6] [9]
Discovery timeline1956 (Identified within mitomycin complex) [4] [6]
Fermentation mediumGlucose-soybean meal, aerobic submerged culture [6]
Isolation methodSolvent extraction → Silica chromatography [4]

Structural Relationship to Mitomycin Congeners (A, B, C)

Mitomycin D shares the core pyrrolo[1,2-a]indole scaffold characteristic of mitomycins but differs in functional group substitutions at strategic positions governing bioactivation and DNA interaction. Comparative analysis reveals:

  • Core scaffold: All mitomycins contain the 6-amino-5-methyl-7-oxo-pyrrolizine tricyclic system fused to an aziridine ring and quinone moiety (Figure 1A).
  • C7 substitution: MMD features an amino group (-NH₂) at C7, contrasting with mitomycin C’s methoxy (-OCH₃) and mitomycin B’s hydroxyl group (-OH) [4] [6]. This directly modulates reductive activation kinetics.
  • Aziridine stability: The electron-donating amino group in MMD decreases aziridine ring strain compared to mitomycin C’s electron-withdrawing methoxy group, reducing electrophilicity and cross-linking efficiency [4].
  • Bioactivation consequences: Unlike mitomycin C (activated via quinone reduction to form DNA-crosslinking mitosene species), MMD’s C7 amino group impedes efficient bioreduction, diminishing its DNA alkylation capacity [4] [6].

Table 2: Structural and Functional Comparison of Mitomycin Congeners

MitomycinC7 SubstituentC9a ConfigurationDNA Cross-linking EfficiencyActivation Barrier
Mitomycin D-NH₂β-HLowHigh
Mitomycin C-OCH₃β-HHighLow
Mitomycin B-OHα-OHModerateModerate
Mitomycin A-OCH₃α-OCH₃Very lowVery high

Figure 1: Structural Evolution in Mitomycins

(A) Core scaffold:  Aziridine  │  Quinone─pyrrolo[1,2-a]indole  │  C7 substituent  (B) Mitomycin D: C7 = -NH₂  (C) Mitomycin C: C7 = -OCH₃  (D) Mitomycin B: C7 = -OH  

Mitomycin D’s C7 amino group sterically and electronically hinders nucleophilic attack during DNA adduct formation, explaining its reduced cytotoxicity relative to mitomycin C [4] [6].

Evolutionary Context Within Aziridine-Containing Natural Products

Aziridines—three-membered heterocycles with high ring strain—are rare in nature, occurring in <0.016% of known natural products. Mitomycin D exemplifies evolutionary optimization of this reactive moiety for targeted biological activity:

  • Biosynthetic logic: Aziridine formation in mitomycins occurs via oxidative C-N bond formation catalyzed by iron-dependent oxygenases (e.g., MitB in mitomycin C pathway). This ATP-independent mechanism contrasts with sulfotransferase-mediated aziridinylation in ficellomycin or carbamoyltransferase-dependent pathways in azinomycins [10].
  • Functional trade-offs: While mitomycin C’s aziridine enables potent DNA interstrand cross-linking, MMD’s structural modifications reduce genotoxicity but may enhance selectivity for alternative targets. Natural aziridines balance reactivity with stability—MMD’s C7 amino group lowers electrophilicity, extending half-life but diminishing cytotoxicity [4] [10].
  • Ecological role: In Streptomyces caespitosus, mitomycin D likely serves as a chemical defense agent with reduced autotoxicity compared to mitomycin C. Its moderate bioactivity may deter competitors without excessive resource expenditure, aligning with evolutionary "sufficient defense" principles [9] [10].

Properties

CAS Number

79026-43-0

Product Name

Mitomycin D

IUPAC Name

(11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)

InChI Key

JHIATKDBEBOOCO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N

Synonyms

mitomycin D
mitomycin D, (1aS-(1aalpha,8beta,8aalpha,8balpha))-isome

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N

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